molecular formula C13H18FN3O B1437604 (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine CAS No. 1018527-36-0

(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine

Cat. No.: B1437604
CAS No.: 1018527-36-0
M. Wt: 251.3 g/mol
InChI Key: RXALBCGFROMJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine” is a chemical compound with the molecular formula C13H18FN3O and a molecular weight of 251.30 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a series of compounds structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety were synthesized in an effort to prepare novel atypical antipsychotic agents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a fluorobenzoyl group and an ethylamine group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of compounds related to (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine has been studied, providing insights into their molecular conformation and potential interactions in biological systems (Faizi, Ahmad, & Golenya, 2016).

  • Antipsychotic Potential : Some derivatives of this compound have been evaluated for their antipsychotic properties, showing potential as neuroleptic drugs (Raviña et al., 2000).

  • Antimicrobial Activity : Research has also been conducted on the antimicrobial properties of certain derivatives, with some compounds exhibiting significant activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Synthesis and Pharmacological Testing : The synthesis of various analogs and their pharmacological testing have been a significant area of research, particularly in exploring their potential as anticonvulsants (Silhánková et al., 1996).

  • Anti-HIV Activity : Some derivatives have been evaluated for their anti-HIV activity, particularly as potential non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

  • Potential Dopamine Receptor Ligands : The synthesized compounds have shown affinity for dopamine receptors, suggesting potential uses in neurological and psychiatric disorders (Fang-wei, 2013).

  • Antituberculosis Agents : Some derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis, highlighting their potential in tuberculosis drug discovery (Odingo et al., 2014).

  • Hypoglycemic Agents : Certain derivatives have been synthesized and evaluated as glucokinase activators and potential dual-acting hypoglycemic agents (Song et al., 2011).

Biochemical Analysis

Biochemical Properties

(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as equilibrative nucleoside transporters, which are involved in nucleotide synthesis and regulation of adenosine function . The interaction between this compound and these enzymes results in the modulation of their activity, leading to changes in biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . For example, this compound has been shown to inhibit the activity of equilibrative nucleoside transporters by binding to their active sites, thereby preventing the transport of nucleosides across cell membranes . This inhibition results in altered nucleotide synthesis and adenosine regulation, which can have downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that this compound can be used for extended experimental studies without significant loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites in the body . The study of these metabolic pathways is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by equilibrative nucleoside transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a critical role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of specific targeting signals on this compound allows it to interact with nuclear proteins, influencing gene expression and other nuclear functions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)17-9-7-16(6-5-15)8-10-17/h1-4H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXALBCGFROMJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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